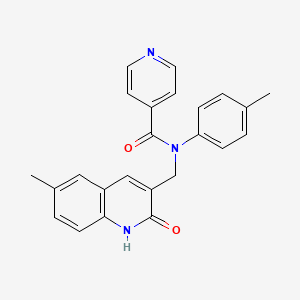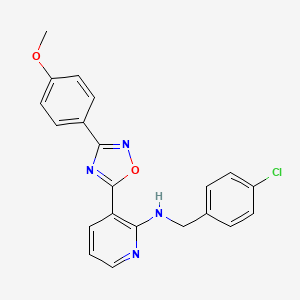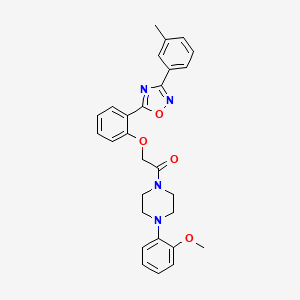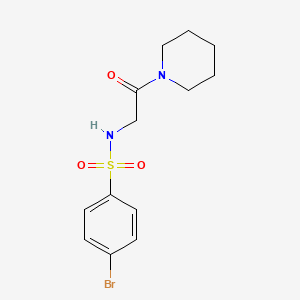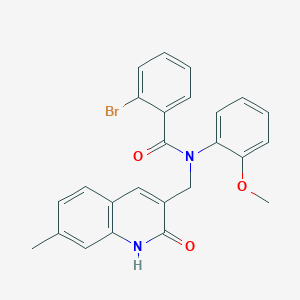
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including kinases and proteases, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and reduce the production of pro-inflammatory cytokines. Moreover, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is its potential applications in various fields, including medicinal chemistry and imaging. Moreover, it has low toxicity and is relatively easy to synthesize. However, one of the limitations of this compound is its limited solubility in water, which may hinder its applications in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One of the primary directions is the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Moreover, the compound's potential applications in imaging and sensing may lead to the development of new diagnostic tools for various diseases. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including medicinal chemistry, imaging, and sensing. The compound's mechanism of action and its biochemical and physiological effects have been studied extensively, and it has shown promising results in various experiments. However, further research is needed to fully understand the compound's potential applications and limitations.
Méthodes De Synthèse
The synthesis method for 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the reaction of 2-bromo-N-(2-methoxyphenyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.
Applications De Recherche Scientifique
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs for the treatment of various diseases. It has also been used in the development of fluorescent probes for imaging and sensing applications.
Propriétés
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O3/c1-16-11-12-17-14-18(24(29)27-21(17)13-16)15-28(22-9-5-6-10-23(22)31-2)25(30)19-7-3-4-8-20(19)26/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNVSSTUOXTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

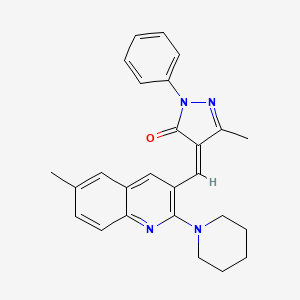
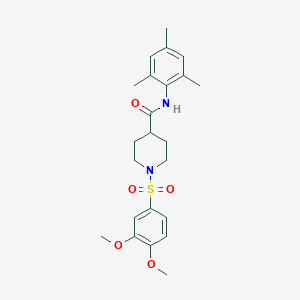
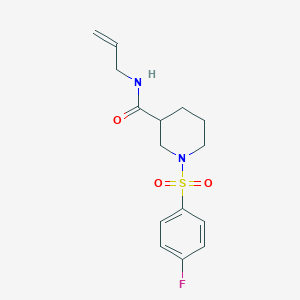
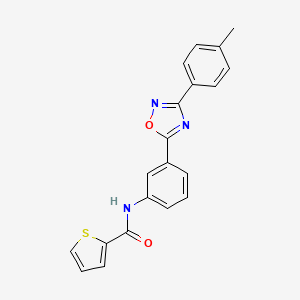
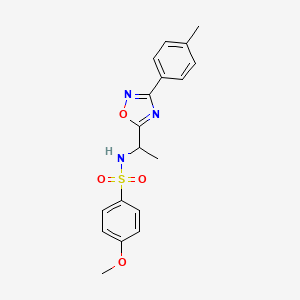

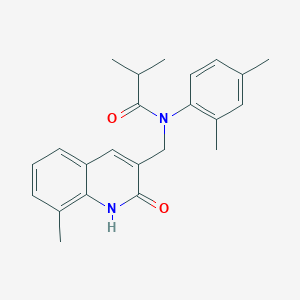

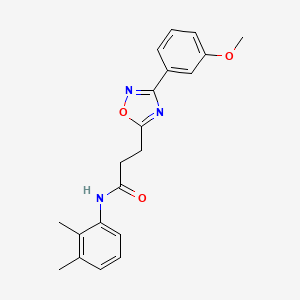
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702416.png)
